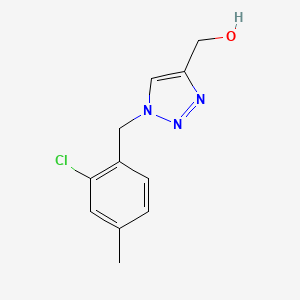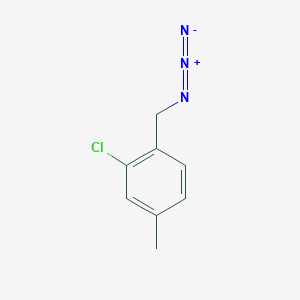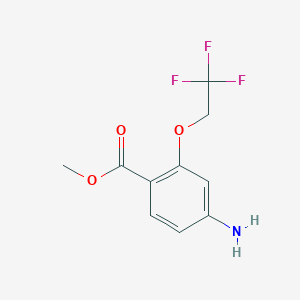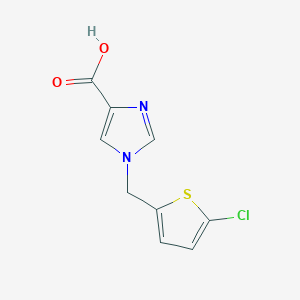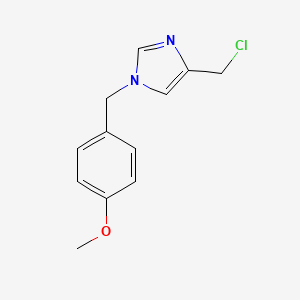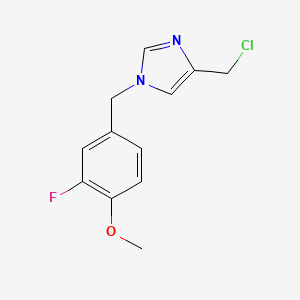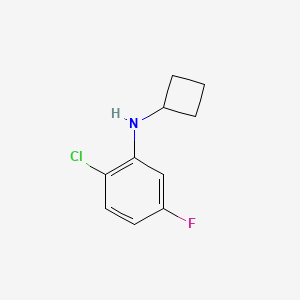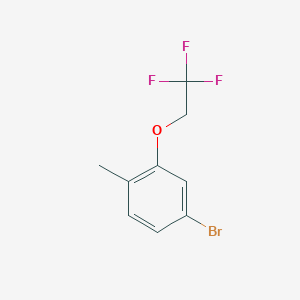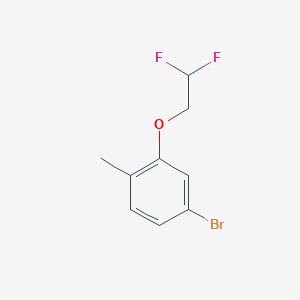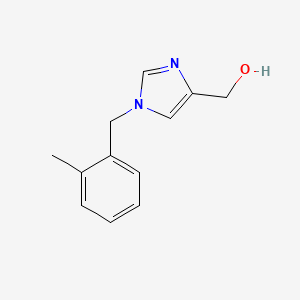
3-氯-1-(3-甲氧基吡咯烷-1-基)丙酮
描述
Synthesis Analysis
The synthesis of compounds like 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学研究应用
合成复杂化合物
3-氯-1-(3-甲氧基吡咯烷-1-基)丙酮已被用于合成复杂化合物。例如,它被用于合成抗生素罗西菲林的共轭杂环环系统的各种模型化合物,其中关键步骤包括呋喃衍生物与不同醛和酮的偶联反应 (Nakatani et al., 1995)。
分子结构和键合研究
这种化合物也是研究氢键链和分子结构的中心。特别是,对3-(5-氯-3-甲基-1-苯基-1H-吡唑-4-基)-1-(4-甲氧基苯基)丙烯酮的研究突出了通过氢键形成C(10)链,为分子系统中复杂键合相互作用提供了见解 (Trilleras et al., 2005)。
化学反应中的催化应用
据报道,这种化合物在催化过程中发挥作用。例如,它被用于制备基于离子液体的Ru(II)–膦酸酯化合物,展示了其作为催化剂在各种酮的转移氢化中的功效。这突显了它在促进高效化学转化中的潜力 (Aydemir等人,2014)。
药物制剂的开发
在制药科学领域,与3-氯-1-(3-甲氧基吡咯烷-1-基)丙酮相关的化合物已被探索其在药物开发中的潜力。该领域的研究包括非肽αvβ3拮抗剂的研究,相关化合物显示出在预防和治疗骨质疏松症方面的潜力 (Hutchinson et al., 2003)。
合成生理活性化合物
该化合物在合成生理活性化合物方面发挥着重要作用,特别是在农药化学和制药领域。例如,从相关化合物高效制备了3-卤吡咯,这些化合物具有潜在的生理活性,展示了3-氯-1-(3-甲氧基吡咯烷-1-基)丙酮在生成生物活性分子方面的实用性 (Kimpe et al., 1997)。
作用机制
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a unique manner, leading to specific changes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
The spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of this compound.
生化分析
Biochemical Properties
3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The pyrrolidine ring in its structure allows it to act as a scaffold for binding to various enzymes, potentially inhibiting or activating them . For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase isoenzymes, which are involved in several physiological processes . The chloro group may also contribute to its binding affinity by forming halogen bonds with target proteins.
Cellular Effects
The effects of 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can induce cell apoptosis, arrest cells in specific phases of the cell cycle, and inhibit polymerization of tubulin
Molecular Mechanism
At the molecular level, 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. The compound’s structure allows it to fit into the active sites of enzymes, either inhibiting or activating them . Additionally, the presence of the chloro group may facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition. Changes in gene expression may also occur as a result of these interactions, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that similar compounds can degrade over time, leading to a decrease in their efficacy . Long-term exposure to 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one may result in changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating enzyme activity . At higher doses, toxic or adverse effects may occur, including damage to vital organs or disruption of normal physiological processes. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The presence of the methoxy group may influence its metabolic stability and the rate of its clearance from the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects. Studying these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-12-7-3-5-10(6-7)8(11)2-4-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLNOIRNIGJNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


